molecular formula C33H40O21 B13450760 Quercetin 3-O-robinoside-7-O-glucoside

Quercetin 3-O-robinoside-7-O-glucoside

Cat. No.: B13450760
M. Wt: 772.7 g/mol
InChI Key: SPUFXPFDJYNCFD-MSLGMOTCSA-N
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Description

Quercetin 3-O-robinoside-7-O-glucoside is a flavonoid glycoside, a type of compound widely distributed in the plant kingdom. It is known for its antioxidant properties and is found in various fruits and vegetables. The compound has a molecular formula of C33H40O21 and a molecular weight of 772.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin 3-O-robinoside-7-O-glucoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation may involve the use of glycosyl donors and acceptors under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis process. it can be extracted from natural sources such as mulberry leaves and fruits using high-performance liquid chromatography (HPLC) methods .

Chemical Reactions Analysis

Types of Reactions

Quercetin 3-O-robinoside-7-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of Quercetin 3-O-robinoside-7-O-glucoside involves its role as an antioxidant. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition can lead to increased oxidative stress in certain cells, contributing to its therapeutic effects . The compound also interacts with various molecular targets, including signal transducers and activators of transcription, and phosphatidylinositol 4,5-bisphosphate 3-kinase .

Comparison with Similar Compounds

Quercetin 3-O-robinoside-7-O-glucoside can be compared with other similar flavonoid glycosides:

These compounds share similar antioxidant properties but differ in their specific biological activities and applications due to the variations in their glycosylation patterns.

Properties

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1

InChI Key

SPUFXPFDJYNCFD-MSLGMOTCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O

Origin of Product

United States

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